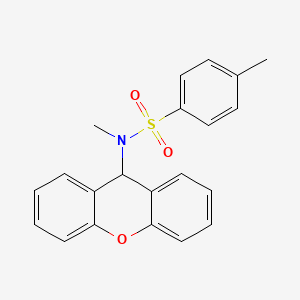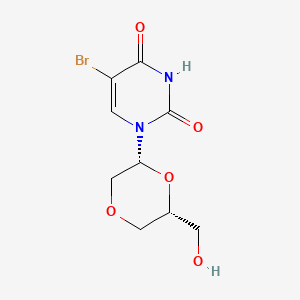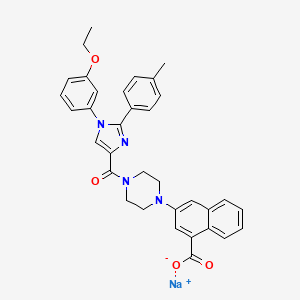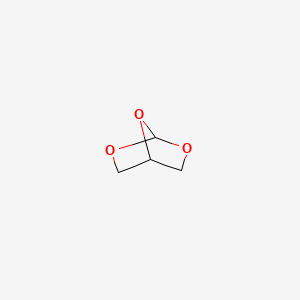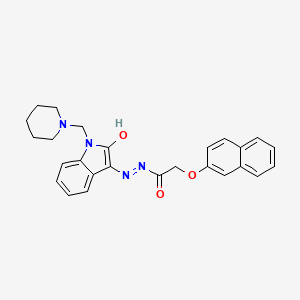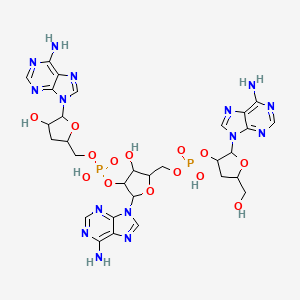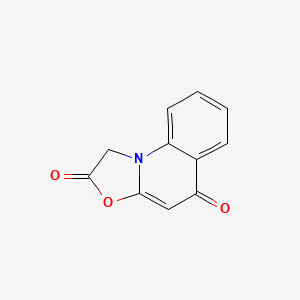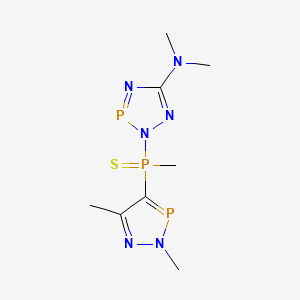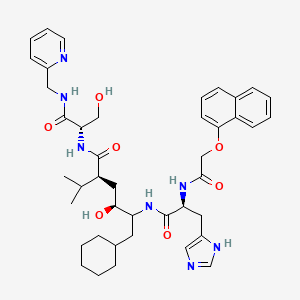
Noa-His-CVA-Ser-Amp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Noa-His-CVA-Ser-Amp is a synthetic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a serine residue, which is a common feature in many biologically active peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Noa-His-CVA-Ser-Amp typically involves a series of peptide coupling reactions. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Noa-His-CVA-Ser-Amp can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the amide bonds within the peptide chain.
Substitution: Nucleophilic substitution reactions can occur at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated product, while reduction of the amide bonds can lead to the formation of amines.
Scientific Research Applications
Noa-His-CVA-Ser-Amp has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in enzyme catalysis and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to protease activity.
Industry: Utilized in the development of novel catalysts and materials.
Mechanism of Action
The mechanism of action of Noa-His-CVA-Ser-Amp involves its interaction with specific molecular targets, such as enzymes or receptors. The serine residue plays a crucial role in these interactions, often participating in catalytic processes or binding events. The compound can modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Noa-His-CVA-Ser-Amp can be compared to other similar compounds, such as:
Noa-His-CVA-Ile-Amp: Contains an isoleucine residue instead of serine, leading to different biological activities.
Noa-Ser-CVA-Ile-Amp: Similar structure but with variations in the amino acid sequence, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific amino acid composition, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
150592-13-5 |
|---|---|
Molecular Formula |
C42H55N7O7 |
Molecular Weight |
769.9 g/mol |
IUPAC Name |
(2S,4S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)propan-2-yl]-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C42H55N7O7/c1-27(2)33(40(53)49-36(24-50)41(54)45-23-30-15-8-9-18-44-30)21-37(51)34(19-28-11-4-3-5-12-28)48-42(55)35(20-31-22-43-26-46-31)47-39(52)25-56-38-17-10-14-29-13-6-7-16-32(29)38/h6-10,13-18,22,26-28,33-37,50-51H,3-5,11-12,19-21,23-25H2,1-2H3,(H,43,46)(H,45,54)(H,47,52)(H,48,55)(H,49,53)/t33-,34?,35-,36-,37-/m0/s1 |
InChI Key |
YCKVPKQIRFHJRX-YUFQDZNVSA-N |
Isomeric SMILES |
CC(C)[C@H](C[C@@H](C(CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)N[C@@H](CO)C(=O)NCC5=CC=CC=N5 |
Canonical SMILES |
CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(CO)C(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





